H-Tbu-Gly-Otbu-HCl

Description

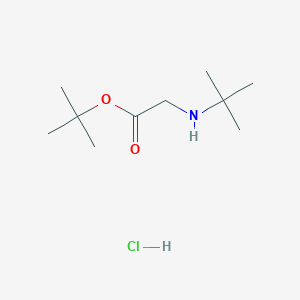

H-Tbu-Gly-Otbu-HCl is a protected glycine derivative featuring tert-butyl (tBu) ester groups and a hydrochloride salt. Glycine, the simplest proteinogenic amino acid, lacks a side chain, making its tert-butyl-protected derivatives valuable in peptide synthesis for minimizing steric hindrance and improving solubility in organic solvents. The tert-butyl group enhances stability against hydrolysis during solid-phase peptide synthesis (SPPS), while the hydrochloride salt aids in crystallinity and purification.

Structure

2D Structure

Properties

CAS No. |

1373519-39-1 |

|---|---|

Molecular Formula |

C10H22ClNO2 |

Molecular Weight |

223.74 g/mol |

IUPAC Name |

tert-butyl 2-(tert-butylamino)acetate;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c1-9(2,3)11-7-8(12)13-10(4,5)6;/h11H,7H2,1-6H3;1H |

InChI Key |

WKENONUVJWAVIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthetic route involves the esterification of tert-leucine (L-tert-leucine) with tert-butyl acetate in the presence of perchloric acid (HClO₄). The reaction proceeds through protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amino acid’s hydroxyl group.

Stoichiometric ratios :

-

1.0 eq tert-leucine (11.43 mmol)

-

1.5 eq HClO₄ (17.2 mmol)

-

Excess tert-butyl acetate (30 mL as solvent)

The reaction achieves 56% yield after 48 hours at ambient temperature, with product isolation via pH-adjusted liquid-liquid extraction (water/1M HCl) and chromatographic purification.

Critical Process Parameters

-

Temperature control : Initial cooling to 0°C prevents exothermic side reactions during acid addition.

-

Solvent selection : Tert-butyl acetate serves dual roles as reagent and solvent, simplifying work-up.

-

Acid strength : Perchloric acid (pKa ≈ -8) outperforms weaker acids in achieving complete conversion.

Table 1.1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C → 25°C | +32% vs. constant 25°C |

| Reaction Time | 48 hours | <40% at 24h |

| HClO₄ Equivalents | 1.5 eq | -18% at 1.0 eq |

Post-reaction work-up involves sequential washing with aqueous HCl (removes unreacted starting material) and potassium carbonate-mediated basification (pH 9) to free the amine for dichloromethane extraction.

Purification Through Desalting Protocols

Sodium Bicarbonate-Mediated Desalting

Crude H-Tbu-Gly-Otbu-HCl often contains residual hydrochloride salts requiring removal for downstream applications. A validated protocol employs:

-

Dissolution in 5% w/v NaHCO₃ (50 mL per 2g crude product)

-

Ethyl acetate extraction (3×40 mL)

-

Back-extraction with saturated NaCl to minimize polar impurities

-

Drying over CaSO₄ (Drierite®)

Efficiency metrics :

Chromatographic Refinement

Flash chromatography using ethyl acetate/heptane (1:1) achieves final purification. Key considerations:

-

Column loading : 1:20 sample-to-silica ratio

-

Elution monitoring : TLC (Rf 0.3 in EA/Heptane)

-

Product isolation : Reduced pressure distillation at 100 mbar (prevents product volatilization)

Alternative Synthetic Approaches

Analytical Characterization

Spectroscopic Validation

-

δ 3.03 (s, 1H, NH)

-

δ 1.48 (s, 9H, tBu-O)

-

δ 0.97 (s, 9H, tBu-N)

IR (neat) :

-

1745 cm⁻¹ (C=O ester)

-

1640 cm⁻¹ (amide I band)

Chemical Reactions Analysis

Types of Reactions

H-Tbu-Gly-Otbu-HCl undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield glycine and tert-butyl alcohol.

Substitution: The tert-butyl groups can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

Hydrolysis: Glycine and tert-butyl alcohol.

Substitution: Various substituted glycine derivatives depending on the reagents used.

Scientific Research Applications

Peptide Synthesis

H-Tbu-Gly-Otbu-HCl is primarily utilized in the synthesis of peptides, which are vital in pharmaceuticals and biotechnology. Its role as a building block in peptide synthesis is underscored by its stability and reactivity.

1.1 Mechanosynthesis and Reactive Extrusion

Recent studies have demonstrated the effectiveness of reactive extrusion for synthesizing peptides using this compound. This method allows for the rapid coupling of amino acids, achieving high yields with minimal epimerization. For example, the coupling of Fmoc-protected amino acids with this compound has been shown to yield dipeptides in excellent isolated yields, often exceeding 95% .

Table 1: Yield of Dipeptides Synthesized Using this compound

| Dipeptide | Mixing Time (min) | Isolated Yield (%) |

|---|---|---|

| Fmoc-L-Phe-L-Tyr(tBu)-OtBu | 8 | 96 |

| Fmoc-L-Leu-L-Ser(tBu)-OMe | 8 | 98 |

| Fmoc-Gly-Gly-OMe | 4 | 95 |

Pharmaceutical Applications

This compound is also explored for its potential therapeutic applications. Peptides synthesized from this compound have been investigated for various biological activities, including enzyme inhibition and receptor binding.

2.1 Enzyme Inhibition Studies

Research has indicated that peptides containing this compound exhibit significant enzyme inhibition properties. For instance, studies involving solid-phase peptide library screening have identified peptides that bind effectively to factor XI, a target for anticoagulant therapy . This highlights the compound's utility in developing therapeutics aimed at blood coagulation disorders.

Cosmetic and Nutritional Applications

Beyond pharmaceuticals, this compound has potential applications in cosmetics and nutrition. Peptides derived from this compound can serve as active ingredients in skincare formulations due to their bioactive properties.

3.1 Cosmetic Formulations

Peptides synthesized from this compound are being researched for their ability to promote collagen synthesis and improve skin elasticity. These properties make them attractive candidates for anti-aging products .

Case Studies

4.1 Case Study: Synthesis of Anticoagulant Peptides

In a notable study, researchers synthesized a series of peptides using this compound as a key building block. The resulting peptides were evaluated for their anticoagulant activity through in vitro assays, demonstrating effective inhibition of factor XIa with IC50 values in the low micromolar range . This case study illustrates the compound's relevance in drug development.

4.2 Case Study: Mechanosynthesis Efficiency

Another study focused on the mechanosynthesis of dipeptides using ball-milling techniques with this compound. The results indicated that this method not only enhanced reaction rates but also improved yield consistency across various peptide sequences .

Mechanism of Action

The mechanism of action of H-Tbu-Gly-Otbu-HCl primarily involves its role as a protected amino acid derivative. In peptide synthesis, it acts as a building block, allowing for the sequential addition of amino acids to form peptides and proteins. The tert-butyl groups protect the amino and carboxyl groups during the synthesis, preventing unwanted side reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl ester-protected amino acid hydrochlorides vary in side-chain composition, molecular weight, and solubility. Key examples include:

Notes:

- H-Aib-OtBu·HCl (α-aminoisobutyric acid derivative) has a compact, branched side chain, leading to higher solubility in polar solvents .

- H-Abu-OtBu·HCl (aminobutyric acid) has a linear side chain, increasing rotatable bonds and lipophilicity (LogP 1.17) .

- H-Phe-OtBu·HCl incorporates an aromatic phenyl group, enhancing hydrophobicity and steric bulk .

- H-Glu(OtBu)-OtBu·HCl features dual tert-butyl esters on glutamic acid, significantly increasing molecular weight and reducing aqueous solubility .

Pharmacokinetic and Drug-Likeness Profiles

| Compound | GI Absorption | BBB Permeability | CYP Inhibition | Bioavailability Score | Reference |

|---|---|---|---|---|---|

| H-Abu-OtBu·HCl | High | Yes | None | 0.55 | |

| H-Glu(OtBu)-OMe·HCl | N/A | No | N/A | N/A |

- H-Abu-OtBu·HCl exhibits favorable gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making it suitable for CNS-targeting prodrugs .

- Most analogs (e.g., H-Glu derivatives) fail Lipinski’s rule due to high molecular weight or polarity, limiting oral bioavailability .

Key Research Findings

Q & A

Q. What are the critical steps in synthesizing H-Tbu-Gly-Otbu-HCl via solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis involves sequential coupling of tert-butyl (tBu)-protected glycine (Gly) to a resin-bound amino acid. Key steps include:

- Deprotection : Use trifluoroacetic acid (TFA) to remove the Fmoc group while retaining tBu protections on carboxylic acids (OtBu) .

- Coupling : Activate the amino acid (e.g., H-Gly-Otbu) with coupling agents like HBTU or DIC in DMF, ensuring a 3–5-fold molar excess to minimize incomplete reactions .

- Cleavage : Cleave the peptide from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) to preserve tBu groups .

- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradients) to isolate ≥95% purity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 214 nm. Retention times should match reference standards, and purity thresholds should exceed 95% .

- NMR : Confirm the presence of tBu groups via distinct tert-butyl proton signals at ~1.4 ppm in NMR. Glycine’s α-proton appears as a singlet near 3.8 ppm .

- Mass Spectrometry (MS) : ESI-MS should show [M+H] or [M+Na] peaks matching the molecular weight (e.g., CHClNO: calculated 265.74 g/mol) .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer :

- Store lyophilized powder at -80°C in airtight, light-protected vials for long-term stability (6+ months). For short-term use (≤1 month), -20°C is acceptable .

- Prepare stock solutions in anhydrous DMSO or DMF to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles, which degrade tBu protections .

Advanced Research Questions

Q. How can coupling efficiency during SPPS be optimized to reduce racemization in this compound synthesis?

- Methodological Answer :

- Temperature Control : Conduct couplings at 0–4°C to suppress base-induced racemization .

- Coupling Agents : Use Oxyma Pure/DIC systems instead of HOBt/DIC for lower racemization rates (<1%) .

- Real-Time Monitoring : Employ Kaiser or Chloranil tests to verify completion before proceeding to the next residue .

Q. How to address contradictions in reported solubility data for this compound across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, DMF, dichloromethane (DCM), and acetonitrile. For example, notes solubility in DMSO >50 mg/mL, while reports lower solubility in aqueous buffers .

- Sonication and Heating : For recalcitrant samples, sonicate at 37°C for 10–15 minutes to disperse aggregates .

- Dynamic Light Scattering (DLS) : Quantify particle size to identify micelle formation or aggregation in aqueous solutions .

Q. Which computational tools can predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model tBu group hydrolysis at different pH levels. Focus on protonation states of the carboxylic acid and amine groups .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways using Gaussian or ORCA software .

- Experimental Validation : Cross-reference predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.